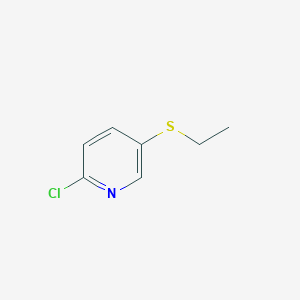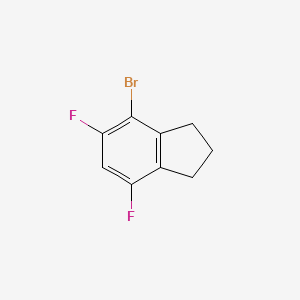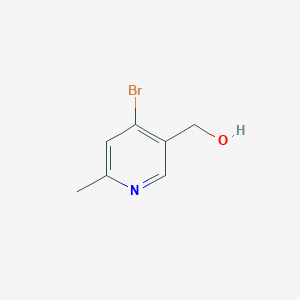
(4-Bromo-6-methylpyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-6-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 6th position, and a hydroxymethyl group at the 3rd position of the pyridine ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methylpyridin-3-yl)methanol typically involves the bromination of 6-methylpyridin-3-ylmethanol. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(4-Bromo-6-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 4-Bromo-6-methylpyridine-3-carboxaldehyde or 4-Bromo-6-methylpyridine-3-carboxylic acid.
Reduction: 4-Hydroxy-6-methylpyridin-3-ylmethanol.
Substitution: 4-Azido-6-methylpyridin-3-ylmethanol or 4-Cyano-6-methylpyridin-3-ylmethanol.
科学的研究の応用
(4-Bromo-6-methylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of (4-Bromo-6-methylpyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- (4-Bromo-6-methylpyridin-2-yl)methanol
- (6-Methylpyridin-3-yl)methanol
- (4-Bromo-2-methylpyridin-3-yl)methanol
Uniqueness
(4-Bromo-6-methylpyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom at the 4th position and the hydroxymethyl group at the 3rd position provides distinct chemical properties compared to its analogs .
特性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC名 |
(4-bromo-6-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-7(8)6(4-10)3-9-5/h2-3,10H,4H2,1H3 |
InChIキー |
DWGKNOVTCABSHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13458283.png)
![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)
![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
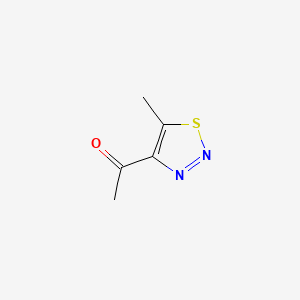

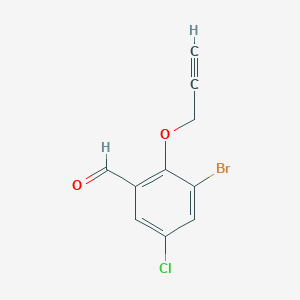
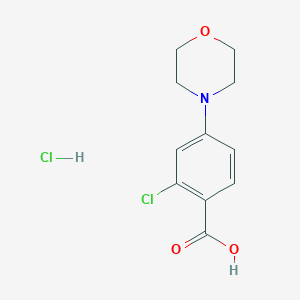

![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
